molecular formula C7H4N2O2 B15131113 3H-pyrrolo[3,2-b]pyridine-2,5-dione

3H-pyrrolo[3,2-b]pyridine-2,5-dione

Cat. No.: B15131113
M. Wt: 148.12 g/mol
InChI Key: YUKFCFLLRZZLDX-UHFFFAOYSA-N
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Description

3H-pyrrolo[3,2-b]pyridine-2,5-dione is a heterocyclic compound that contains a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-pyrrolo[3,2-b]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the desired pyrrolo[3,2-b]pyridine core. For example, the transformation of pyridine scaffolds into the target compound can be achieved via sequential N-arylation followed by ring-opening and reaction with cyclopentadiene .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize robust catalytic systems and optimized reaction conditions to facilitate the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

3H-pyrrolo[3,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3H-pyrrolo[3,2-b]pyridine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3H-pyrrolo[3,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

3H-pyrrolo[3,2-b]pyridine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and electronic properties, which contribute to its diverse applications and potential as a versatile scaffold in drug discovery and materials science.

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

3H-pyrrolo[3,2-b]pyridine-2,5-dione

InChI

InChI=1S/C7H4N2O2/c10-6-2-1-4-5(9-6)3-7(11)8-4/h1-2H,3H2

InChI Key

YUKFCFLLRZZLDX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)C=CC2=NC1=O

Origin of Product

United States

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